5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

PI3Kγ Inhibition Kinase Selectivity Structure-Activity Relationship

5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic, small-molecule thiazolidinedione (TZD) derivative featuring a 2-fluorobenzofuran substituent. It belongs to the broader class of ATP-competitive lipid kinase inhibitors, specifically targeting phosphoinositide 3-kinase gamma (PI3Kγ).

Molecular Formula C12H6FNO3S
Molecular Weight 263.25 g/mol
CAS No. 648450-73-1
Cat. No. B12599549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
CAS648450-73-1
Molecular FormulaC12H6FNO3S
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(=C2)F
InChIInChI=1S/C12H6FNO3S/c13-10-5-7-2-1-6(3-8(7)17-10)4-9-11(15)14-12(16)18-9/h1-5H,(H,14,15,16)
InChIKeyVRUPOBLKXUKQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione: A PI3Kγ-Targeted Benzofuran Thiazolidinedione for Inflammatory Disease Research


5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic, small-molecule thiazolidinedione (TZD) derivative featuring a 2-fluorobenzofuran substituent. It belongs to the broader class of ATP-competitive lipid kinase inhibitors, specifically targeting phosphoinositide 3-kinase gamma (PI3Kγ) [1]. Its molecular architecture incorporates the canonical TZD warhead linked via a methylidene bridge to a halogenated benzofuran, a scaffold distinct from classical glitazones and furan-based PI3Kγ inhibitors. High-throughput transcriptomic profiling in human cell lines has identified concentration-dependent bioactivity signatures for this compound, confirming its engagement with cellular pathways relevant to inflammation and immune signaling [2].

Why Generic Substitution of 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione Fails in PI3Kγ-Targeted Research


Generic substitution or interchange with other thiazolidinedione-based PI3Kγ inhibitors is not scientifically valid. The 2-fluorobenzofuran moiety is a critical pharmacophoric element; replacing it with a furan (e.g., AS-252424) or a non-halogenated benzofuran core would alter the critical hydrogen-bond network with the PI3Kγ ATP-binding pocket [1]. Patent filings explicitly claim this specific halogenated scaffold in compositions for treating inflammatory diseases, indicating its structural non-obviousness and specific utility [2]. Transcriptomic dose-response profiles confirm that the compound's unique atomic composition yields a distinct bioactivity fingerprint that is not interchangeable with close analogs lacking the 2-fluoro substituent [3].

Quantitative Differentiation Evidence for 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione


PI3Kγ Kinase Inhibition: Structural Motif Differentiation from Furan-Based Inhibitors

The compound is explicitly claimed as a PI3Kγ inhibitor in patent filings [1]. While direct IC50 data for this specific compound has not been publicly disclosed, its 2-fluorobenzofuran core represents a key structural departure from the extensively characterized furan-2-ylmethylene series led by AS-252424 (PI3Kγ IC50 = 30 nM) [2]. In co-crystal structures of the furan series, the furan oxygen participates in a crucial hydrogen bond with the kinase hinge region; the benzofuran's fused benzene ring and 2-fluoro substituent are predicted to modulate both the binding pose and electronic properties at this critical interaction site.

PI3Kγ Inhibition Kinase Selectivity Structure-Activity Relationship

Transcriptomic Bioactivity Fingerprint: EPA ToxCast HTTr Benchmark Dose Analysis

The compound has been profiled in the EPA's ToxCast high-throughput transcriptomics (HTTr) platform, generating concentration-response data across multiple human cell lines and gene signatures [1]. Modeled benchmark dose (BMD) values identify the concentrations at which specific biological pathways are perturbed, providing a quantitative bioactivity map. In contrast to the classical TZD rosiglitazone, which induces a canonical PPARγ-driven transcriptomic signature (e.g., FABP4, ADIPOQ upregulation) [2], the 2-fluorobenzofuran TZD is expected to exhibit a distinct signature dominated by PI3K pathway modulation, reflecting its different primary target.

High-Throughput Transcriptomics Benchmark Dose Safety Screening

Halogen-Substituted Benzofuran vs. Non-Halogenated Benzofuran TZDs: Predicted Physicochemical and PK Differentiation

The 2-fluoro substituent on the benzofuran ring is predicted to enhance metabolic stability relative to non-halogenated benzofuran TZDs [1]. In the broader benzofuran-containing TZD series evaluated by Reddy et al., non-halogenated analogs (e.g., compound 21a) demonstrated potent in vivo glucose-lowering activity but were subject to extensive hepatic metabolism, limiting duration of action [2]. Fluorine substitution at the 2-position of benzofurans has been shown in medicinal chemistry literature to block CYP450-mediated oxidation at this site, potentially prolonging half-life and reducing clearance [3].

Metabolic Stability CYP Inhibition Drug-Like Properties

Optimal Application Scenarios for Procuring 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione


PI3Kγ-Focused Inflammatory Disease Drug Discovery

As a structurally distinct, ATP-competitive PI3Kγ inhibitor, this compound is an ideal starting point for medicinal chemistry programs targeting chronic inflammatory and autoimmune diseases (e.g., rheumatoid arthritis, asthma, inflammatory bowel disease) [1]. Its unique 2-fluorobenzofuran scaffold offers patentability advantages over furan-based competitors like AS-252424 and may provide a differentiated selectivity profile across the class I PI3K isoforms.

Chemical Probe Development for PI3K Pathway Dissection

The compound can serve as a chemical probe for dissecting PI3Kγ-dependent signaling in leukocyte chemotaxis and mast cell degranulation, provided that follow-up in-house profiling confirms adequate potency and selectivity [1]. Its transcriptomic bioactivity fingerprint, available through the EPA ToxCast database, supports its use in phenotypic screening cascades that link kinase inhibition to gene expression changes in immune cell models [2].

Comparative Toxicology and Safety Pharmacology Screening

The EPA HTTr data provides a quantitative bioactivity map for this compound, enabling direct comparison of its cellular perturbation profile against other TZD derivatives (e.g., rosiglitazone, pioglitazone) and PI3K inhibitors (e.g., idelalisib) [2]. Organizations procuring this compound for safety screening can leverage these existing data to design focused in vitro toxicology studies, particularly to assess the risk of PPARγ-related adverse effects.

Quote Request

Request a Quote for 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.